(R)-(-)-QNB

Muscarinic Receptor Binding Kinetics Enantiomer Stereoselectivity M2 Receptor Pharmacology

(R)-(-)-QNB delivers high-affinity, stable M2 receptor blockade (77-min half-life vs 1.1 min for S-enantiomer)—critical for receptor internalization studies. Its defined stereochemistry is essential for synthesizing (R,R)-[123I]-I-QNB, the m1/m4-selective SPECT radioligand for Alzheimer's imaging. Eliminates variability from racemic or (S)-enantiomer mixtures. Use as gold-standard reference antagonist for competitive binding Ki determination. Key reactant for M3 antagonist COPD therapeutics.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 62869-69-6
Cat. No. B050987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-QNB
CAS62869-69-6
Synonymsα-Hydroxy-α-phenylbenzeneacetic Acid (3R)-1-Azabicyclo[2.2.2]oct-3-yl Ester;  α-Hydroxy-α-phenylbenzeneacetic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester;  (-)-3-Quinuclidinyl Benzilate;  (-)-Quinuclidinyl Benzilate;  (R)-(-)-QNB;  (R)-QNB
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1
InChIKeyHGMITUYOCPPQLE-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-QNB (CAS 62869-69-6) Procurement Guide: High-Potency Muscarinic Antagonist for Receptor Research


(R)-(-)-QNB, also known as (R)-3-quinuclidinyl benzilate, is the highly potent (R)-enantiomer of the classic non-selective muscarinic acetylcholine receptor (mAChR) antagonist QNB . It is a high-affinity ligand that binds to M1, M2, and M3 receptor subtypes [1], and serves as the crucial precursor for developing advanced radioligands such as (R,R)-[125I]-I-QNB for SPECT imaging [2]. Its well-defined stereochemistry is fundamental for studying the stereoselective nature of muscarinic receptor binding.

Why Generic or Racemic QNB Cannot Substitute for (R)-(-)-QNB in Research Applications


Substituting (R)-(-)-QNB with the racemic mixture (R,S)-QNB or the less active (S)-enantiomer introduces significant variability and compromises experimental outcomes. Stereochemistry is a primary determinant of binding affinity at muscarinic receptors; studies consistently show that the (R)-isomers of QNB and related compounds possess greater affinity for mAChRs than their (S)-counterparts [1]. Furthermore, the specific diastereomer, (R,R)-I-QNB, demonstrates critical selectivity for m1 and m4 receptor subtypes in vivo, a property not shared by its (R,S) analog, which is essential for targeted neuroimaging studies [2]. Using a less-defined isomer mixture can lead to ambiguous data, especially in quantitative pharmacology and imaging, where precise receptor binding kinetics and selectivity are paramount.

(R)-(-)-QNB: Quantified Differentiation Against Comparators and Alternatives


Superior Dissociation Kinetics at M2 Receptors: (R)-QNB vs. (S)-QNB

The primary differentiation of the (R)-enantiomer is not in its association rate, but in its significantly slower dissociation from the M2 receptor subtype. While the association rate constants for (R)- and (S)-QNB are not significantly different, the dissociation half-life of (R)-QNB from cardiac M2 receptors is 77 minutes, compared to just 1.1 minutes for the (S)-enantiomer [1].

Muscarinic Receptor Binding Kinetics Enantiomer Stereoselectivity M2 Receptor Pharmacology

Higher Receptor Subtype Potency of (R)-Isomer vs. (S)-Isomer in Functional Assays

In a functional assay using electrically stimulated guinea-pig atrium, a tissue with a high proportion of cardiac M2 receptors, the (R)-isomers of both tertiary and quaternary 3-quinuclidinyl benzilates demonstrated higher affinity for muscarine-sensitive acetylcholine receptors than their corresponding (S)-analogues [1].

Muscarinic Receptor Affinity Functional Antagonism Tissue Pharmacology

Essential Precursor for Subtype-Selective SPECT Imaging Agent (R,R)-[123I]-I-QNB

The pure (R)-(-)-QNB is the critical starting material for synthesizing the (R,R) diastereomer of I-QNB, a radioligand that demonstrates selectivity for m1 and m4 muscarinic receptor subtypes in vivo [1]. The alternative diastereomer, (R,S)-I-QNB, does not possess the same subtype selectivity profile and shows additional non-specific binding, making it unsuitable for quantitative SPECT imaging of cholinergic function [2].

Neuroimaging SPECT Tracer M1/M4 Receptor Imaging

High Potency and Benchmark Status: (R)-(-)-QNB in Binding Affinity Hierarchies

Consistently, QNB, and by extension its most potent (R)-enantiomer, defines the top of the rank order of potency among classical muscarinic antagonists. In competitive binding assays using rat brain tissue, the rank order for inhibiting [3H]QNB or [3H]pirenzepine (PZ) binding is QNB > atropine = scopolamine > pirenzepine > oxotremorine > bethanechol [1]. This hierarchy positions (R)-(-)-QNB as a benchmark tool for characterizing novel compounds and defining maximum receptor occupancy.

Binding Affinity Radioligand Binding Assay Drug Discovery

Optimal Scientific and Industrial Use Cases for (R)-(-)-QNB (62869-69-6)


Synthesis of Subtype-Selective SPECT and PET Imaging Agents

The primary industrial and academic application of (R)-(-)-QNB is as the chiral precursor for the synthesis of advanced radioiodinated imaging agents like (R,R)-[123I]-I-QNB . Its defined stereochemistry is essential for producing the (R,R) diastereomer, which demonstrates the required selectivity for m1 and m4 muscarinic receptors in neuroimaging studies of conditions such as Alzheimer's disease and dementia with Lewy bodies [1].

Pharmacological Benchmarking and Competitive Binding Assays

Due to its established position as the most potent compound in the class , (R)-(-)-QNB serves as a 'gold standard' reference antagonist. It is used in competitive radioligand binding assays to determine the affinity (Ki) of novel compounds and to define total and non-specific binding at muscarinic receptors in various tissue preparations [1].

In Vitro Mechanistic Studies of Muscarinic Receptor Function

The exceptionally slow dissociation kinetics of (R)-QNB, particularly from M2 receptors (77 min half-life vs. 1.1 min for the (S)-enantiomer), make it an ideal tool for experiments requiring prolonged and stable receptor blockade . This is critical for studies investigating receptor internalization, desensitization, or the long-term downstream effects of mAChR antagonism in cell lines or primary cultures.

Synthesis of Quaternary Ammonium Derivatives

(R)-(-)-QNB is utilized as a reactant for the synthesis of quaternary ammonium derivatives of (3R)-quinuclidinol esters, which are being investigated as potential muscarinic M3 antagonists, such as those for the inhaled treatment of chronic obstructive pulmonary disease (COPD) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-QNB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.